Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate
Description
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate is a benzoate derivative characterized by a 4-chloro-substituted benzene ring, an ethyl ester group, and a cyanoacetylated amine substituent at the 2-position. This compound belongs to a class of aromatic esters with applications in medicinal chemistry, agrochemicals, and materials science. Its structural features, including the electron-withdrawing chloro and cyano groups, influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C12H11ClN2O3 |
|---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-12(17)9-4-3-8(13)7-10(9)15-11(16)5-6-14/h3-4,7H,2,5H2,1H3,(H,15,16) |
InChI Key |
GTFDUTJVVABZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)NC(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Classical Acylation of Ethyl 4-Aminobenzoate with Cyanoacetyl Chloride
- The most common synthetic route involves the reaction of ethyl 4-aminobenzoate with cyanoacetyl chloride (or chloroacetyl chloride derivatives) in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.
- The reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the acyl chloride, forming the cyanoacetyl amide linkage.
- This method typically yields high purity products suitable for both laboratory and industrial scale synthesis.
| Parameter | Details |
|---|---|
| Starting material | Ethyl 4-aminobenzoate |
| Acylating agent | Cyanoacetyl chloride or chloroacetyl chloride |
| Base | Pyridine or triethylamine |
| Solvent | Dry organic solvents (e.g., dichloromethane, toluene) |
| Temperature | 0–25 °C (often cooled to control exotherm) |
| Reaction time | 1–4 hours |
| Workup | Aqueous quench, extraction, purification by recrystallization or chromatography |
$$
\text{Ethyl 4-aminobenzoate} + \text{Cyanoacetyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate}
$$
- Yields typically range from 80% to 95%, with high purity achievable through recrystallization.
- This method is well-documented in chemical catalogs and industrial synthesis protocols.
Ultrasonically Assisted N-Cyanoacylation Using 1-Cyanoacetyl-3,5-dimethylpyrazole
- A novel and efficient approach uses 1-cyanoacetyl-3,5-dimethylpyrazole as a cyanoacetylating agent for aromatic amines, including ethyl 4-aminobenzoate.
- Ultrasonication accelerates the reaction, reducing reaction times significantly while improving yields and product purities compared to conventional heating.
- The leaving group, 3,5-dimethylpyrazole, remains soluble in organic solvents, simplifying purification.
Reaction Conditions and Comparative Data:
| Compound | Conventional Heating (Time, h) | Yield (%) | Ultrasonic Method (Time, min) | Yield (%) |
|---|---|---|---|---|
| This compound (analog) | 4 | 82 | 20 | 91 |
- Ultrasonic method achieves higher yields (up to 91%) in significantly shorter times (20 minutes) compared to 4 hours under conventional heating.
- Eco-friendly, energy-efficient, and scalable.
- Higher purity products with less by-product formation.
- Suitable for sensitive substrates due to mild reaction conditions.
Process Optimization and Industrial Considerations
- Halogenating agents such as thionyl chloride or phosphorus oxychloride can be used to introduce chloro groups on benzoate derivatives before cyanoacetylation.
- The use of alkali metal salts (e.g., sodium salts) and controlled solvent/base systems promotes selective mono-substitution and high yields.
- Protection of sensitive groups and stepwise reaction sequences are employed to safeguard reactive sites during multi-step synthesis.
Summary Table of Preparation Methods
| Method No. | Starting Material | Cyanoacetylating Agent | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Ethyl 4-aminobenzoate | Cyanoacetyl chloride | Pyridine, 0–25 °C, 1–4 h | 80–95 | Classical acylation, widely used |
| 2 | Ethyl 4-aminobenzoate | 1-Cyanoacetyl-3,5-dimethylpyrazole | Ultrasonication, toluene, 20 min | 91 | Eco-friendly, rapid, high purity |
| 3 | 4-Nitrobenzoic acid → Ethyl 4-aminobenzoate (intermediate) | - | Esterification + hydrogenation | >99.5 (intermediate purity) | Provides high-purity precursor |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like triethylamine.
Condensation Reactions: Aldehydes or ketones, solvents like ethanol, and acidic or basic catalysts.
Reduction Reactions: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran, and inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the chloro group.
Condensation Reactions: Heterocyclic compounds with potential biological activity.
Reduction Reactions:
Scientific Research Applications
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active compound, which then exerts its effects on the target pathways .
Comparison with Similar Compounds
Key Insights :
- Triazole or benzothiazole substituents (e.g., in ) introduce aromatic heterocycles, altering π-π stacking interactions and bioavailability.
Physicochemical Properties
Lipophilicity and solubility are critical for bioavailability and application scope:
Key Insights :
Key Insights :
- The cyanoacetyl group may confer kinase inhibitory activity, as seen in structurally related compounds .
- Chlorimuron ethyl exemplifies the agrochemical utility of benzoate derivatives through enzyme inhibition .
Biological Activity
Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate, a derivative of benzocaine, exhibits significant biological activity, particularly in antibacterial and antioxidant properties. This article explores its mechanisms of action, pharmacokinetics, and related research findings.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The presence of the cyanoacetamido group enhances its reactivity and interaction with biological targets. The compound's molecular formula is , and it is characterized by:
- Chloro group : Enhances antibacterial properties.
- Cyanoacetamido group : Acts as a nucleophile in various chemical reactions.
- Ester functional group : Contributes to solubility and bioavailability.
Antibacterial Activity
The compound demonstrates potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Key findings include:
- Target Bacteria : Effective against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.
- Mechanism of Action : The antibacterial effect is attributed to the compound's ability to disrupt bacterial cell walls and interfere with metabolic processes through nucleophilic attack and Michael addition reactions.
Table 1: Antibacterial Activity Profile
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. The antioxidant mechanism may involve:
- Single Electron Transfer followed by Proton Transfer (SET–PT) : This pathway is crucial for the antioxidant activity observed in DPPH assays.
- Structure-Activity Relationship (SAR) : Variations in the chemical structure lead to differences in antioxidant capacity, with specific modifications enhancing efficacy.
Case Study: Antioxidant Evaluation
In a study evaluating various derivatives, compound modifications led to varying levels of antioxidant activity. Notably, certain derivatives displayed enhanced capacity in scavenging free radicals compared to the parent compound.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
- Solubility : The compound is soluble in aqueous conditions, which supports its bioavailability.
- Metabolism : It undergoes biotransformation via pathways similar to those of its parent compound, benzocaine, which is known for its rapid metabolism and elimination.
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-chloro-2-[(2-cyanoacetyl)amino]benzoate, and how can reaction conditions be optimized for academic laboratory settings?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including esterification, amide coupling, and cyanoacetylation. A plausible route starts with 4-chloro-2-aminobenzoic acid, which is esterified using ethanol under acidic catalysis (e.g., H₂SO₄) to form the ethyl ester intermediate. Subsequent reaction with 2-cyanoacetyl chloride in anhydrous THF or DMF, catalyzed by triethylamine, yields the target compound. Key optimization parameters include:
- Temperature control : Maintain 0–5°C during cyanoacetylation to prevent side reactions.
- Solvent selection : Use DMF for improved solubility of intermediates but ensure thorough drying to avoid hydrolysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures enhances purity .
For reproducibility, monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm intermediates via melting point analysis (e.g., ethyl 4-chloro-2-aminobenzoate melts at ~139–140°C) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data between NMR and mass spectrometry be resolved?
Methodological Answer: A combined approach using ¹H/¹³C NMR, IR, and HRMS is critical:
- NMR : The aromatic protons (δ 7.2–8.1 ppm) and cyanoacetyl NH (δ ~10.5 ppm) confirm substitution patterns.
- IR : Stretching frequencies at ~2200 cm⁻¹ (C≡N) and 1680–1720 cm⁻¹ (ester/amide C=O) validate functional groups.
- HRMS : Exact mass matching within 2 ppm ensures molecular formula confirmation.
Resolving contradictions : If NMR suggests a structure inconsistent with HRMS (e.g., unexpected molecular ion peaks), cross-validate with X-ray crystallography (e.g., SHELXL refinement ) or 2D NMR (COSY, HSQC) to clarify connectivity. For example, crystallography resolved ambiguities in a related benzothiazole derivative by confirming hydrogen bonding between the amide NH and ester carbonyl .
Q. What are the critical parameters to monitor during the crystallization process for successful single-crystal X-ray diffraction analysis?
Methodological Answer: Successful crystallization requires:
- Solvent selection : Use mixed solvents (e.g., ethyl acetate/diethyl ether) to balance solubility and slow evaporation.
- Temperature gradient : Gradual cooling (0.5°C/hr) from saturation temperature minimizes defects.
- Supersaturation control : Seed crystals or scratch-induced nucleation improve crystal quality.
For X-ray analysis, ensure crystal size ≥0.1 mm³ and mount on a Bruker D8 VENTURE diffractometer with Mo-Kα radiation. Data refinement via SHELXL should yield R-factor <0.05. A case study on a chlorobenzylidene derivative achieved R = 0.028 using similar protocols .
Advanced Research Questions
Q. How can researchers design derivatives of this compound to enhance bioactivity while maintaining structural stability?
Methodological Answer: Derivative design should follow structure-activity relationship (SAR) principles:
- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-chloro position to enhance electrophilic reactivity.
- Bioisosteric replacement : Replace the cyanoacetyl group with a thiourea moiety to improve hydrogen-bonding capacity.
- Stability testing : Perform thermogravimetric analysis (TGA) and accelerated degradation studies (40°C/75% RH for 4 weeks) to assess stability. For example, analogs of ethyl 4-chloroacetoacetate showed improved thermal stability when bulky substituents were added .
Q. What strategies resolve discrepancies between computational modeling predictions and experimental crystallographic data for this compound?
Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility :
- Refine computational parameters : Use DFT with dispersion corrections (e.g., B3LYP-D3) to account for weak interactions.
- Incorporate solvent molecules : Explicitly model solvent (e.g., ethanol) in molecular dynamics simulations to mimic crystallographic environments.
- Validate torsional angles : Compare predicted vs. experimental dihedral angles (e.g., between the benzoate and cyanoacetyl groups). A study on a benzothiazole derivative reconciled discrepancies by adjusting force field parameters to match crystallographic torsion angles .
Q. How can researchers systematically investigate the metabolic pathways of this compound in in vitro biological models?
Methodological Answer: Use LC-MS/MS and isotope labeling to track metabolites:
Incubation : Expose the compound to liver microsomes (e.g., human CYP3A4) at 37°C for 0–120 min.
Quenching : Stop reactions with acetonitrile, then centrifuge to pellet proteins.
Metabolite profiling : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) and monitor m/z transitions. For example, Schiff base derivatives in similar studies revealed hydroxylation at the chloro-substituted ring as a primary metabolic pathway .
Enzyme inhibition assays : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes.
Q. What analytical approaches are recommended for resolving contradictions in reaction mechanism hypotheses (e.g., SN1 vs. SN2 pathways) during synthesis?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents (e.g., DMF-d₇ vs. DMF). A primary KIE supports SN2 mechanisms.
- Stereochemical analysis : Synthesize chiral intermediates and monitor retention/inversion via polarimetry or chiral HPLC.
- Computational modeling : Perform transition state calculations (Gaussian 16, M06-2X/6-311++G**) to compare activation energies for SN1 (carbocation) vs. SN2 (concerted) pathways. A related study on ethyl chloroformate derivatives confirmed an SN2 mechanism via inverted configuration at the reaction center .
Data Contradiction Analysis Example
Scenario : NMR suggests a mono-substituted product, while mass spectrometry indicates a di-substituted impurity.
Resolution :
Repeat purification using preparative HPLC (C18, 70:30 methanol/water).
Re-analyze fractions via high-resolution MS/MS to confirm molecular ions.
Variable-temperature NMR : Heating to 50°C may resolve overlapping peaks caused by rotamers.
X-ray crystallography : Definitive structural assignment, as demonstrated for a conflicting benzothiazole-acetate derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
